molecular formula C12H11NS B12603072 Pyridine, 4-[(2-methylphenyl)thio]- CAS No. 646511-38-8

Pyridine, 4-[(2-methylphenyl)thio]-

Cat. No.: B12603072
CAS No.: 646511-38-8
M. Wt: 201.29 g/mol
InChI Key: MHGYFJLYLBATHB-UHFFFAOYSA-N
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Description

Pyridine, 4-[(2-methylphenyl)thio]-: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted at the fourth position with a thioether group, which is further attached to a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Suzuki-Miyaura Coupling Reaction:

      Reactants: 4-bromopyridine and 2-methylphenylboronic acid.

      Catalyst: Palladium(0) catalyst.

      Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran at elevated temperatures.

      Mechanism: The reaction proceeds via oxidative addition, transmetalation, and reductive elimination steps to form the desired product.

  • Thioetherification Reaction:

      Reactants: 4-chloropyridine and 2-methylthiophenol.

      Catalyst: Copper(I) iodide.

      Conditions: The reaction is conducted in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

      Mechanism: The reaction involves nucleophilic substitution of the chlorine atom by the thiol group, followed by deprotonation to form the thioether linkage.

Industrial Production Methods:

Industrial production methods for Pyridine, 4-[(2-methylphenyl)thio]- typically involve large-scale application of the above synthetic routes with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Hydrogen peroxide or m-chloroperbenzoic acid.

      Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

      Products: Sulfoxides and sulfones.

  • Reduction:

      Reagents: Lithium aluminum hydride or sodium borohydride.

      Conditions: The reaction is conducted in an inert solvent like tetrahydrofuran at low temperatures.

      Products: Thiols and thioethers.

  • Substitution:

      Reagents: Various nucleophiles such as amines or alkoxides.

      Conditions: The reaction is performed in the presence of a base in an organic solvent at elevated temperatures.

      Products: Substituted pyridines.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alkoxides.

    Solvents: Dichloromethane, tetrahydrofuran, dimethylformamide.

    Catalysts: Palladium(0), copper(I) iodide.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Pyridine, 4-[(2-methylphenyl)thio]- is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and functionalized pyridines.

Biology:

    Biochemical Studies: The compound is employed in biochemical research to study enzyme interactions and metabolic pathways involving sulfur-containing heterocycles.

Medicine:

    Pharmaceutical Development: Pyridine, 4-[(2-methylphenyl)thio]- is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. It serves as a lead compound for the development of new drugs.

Industry:

    Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties and stability.

Mechanism of Action

The mechanism of action of Pyridine, 4-[(2-methylphenyl)thio]- involves its interaction with specific molecular targets and pathways. The thioether group can undergo oxidation to form reactive intermediates, which may interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate enzyme activity, gene expression, and cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

  • Pyridine, 2-[(4-methylphenyl)thio]-
  • Pyridine, 2-[[(4-methylphenyl)methyl]thio]-
  • Pyridine, 2-[(4-methylphenyl)thio]-

Comparison:

  • Structural Differences: The position of the thioether group and the substitution pattern on the phenyl ring can significantly influence the chemical and biological properties of these compounds.
  • Chemical Properties: Pyridine, 4-[(2-methylphenyl)thio]- exhibits unique reactivity due to the electronic effects of the substituents, which can affect its oxidation and reduction behavior.
  • Biological Activity: The specific substitution pattern can modulate the compound’s interaction with biological targets, leading to differences in pharmacological activity and therapeutic potential.

Properties

CAS No.

646511-38-8

Molecular Formula

C12H11NS

Molecular Weight

201.29 g/mol

IUPAC Name

4-(2-methylphenyl)sulfanylpyridine

InChI

InChI=1S/C12H11NS/c1-10-4-2-3-5-12(10)14-11-6-8-13-9-7-11/h2-9H,1H3

InChI Key

MHGYFJLYLBATHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SC2=CC=NC=C2

Origin of Product

United States

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